N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound notable for its unique molecular structure and potential applications in various scientific fields. This compound is characterized by the presence of a chloro and fluorine substituent on the aromatic ring, as well as a sulfanyl group linked to a diazatricyclo structure, which contributes to its biological activity.
The compound can be classified under several categories based on its structural features:
This compound has been synthesized and studied for its potential use in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide typically involves multiple synthetic steps:
The synthesis may require optimization for yield and purity, often employing techniques such as:
The molecular formula of N-(3-chloro-4-fluorophenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is . The InChI representation is:
This structure includes:
The compound's molecular weight is approximately 433.89 g/mol. Its structural complexity suggests that it may exhibit diverse biological interactions due to the presence of multiple functional groups.
N-(3-chloro-4-fluorophenyl)-2-{6-(oxo)-5-propyl...} can undergo various chemical reactions:
For these reactions, common reagents include:
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-{6-(oxo)-5-propyl...} involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors that are crucial in cellular pathways related to disease processes. The exact molecular targets and pathways are still under investigation but hold promise for therapeutic applications.
The compound's physical properties include:
Key chemical properties include:
Relevant data from studies indicate that compounds with similar structures often exhibit significant stability and solubility profiles conducive to biological activity.
N-(3-chloro-4-fluorophenyl)-2-{6-(oxo)-5-propyl...} has several potential applications in scientific research:
CAS No.: 119068-77-8
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1
CAS No.: